5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine

FLAP inhibitor 5-lipoxygenase-activating protein leukotriene biosynthesis

Obtaining structurally precise sulfonyl-pyridine analogs for FLAP or CETP drug discovery programs often involves long lead times and uncertainty in chemical fidelity. This 2-methyl-5-sulfonylethyl-pyridine derivative resolves that bottleneck by providing exact regiochemical and steric definition critical for target engagement studies. - Exact scaffold: 5-ethyl-linked para-tert-butylphenyl sulfone on a 2-methylpyridine core, matching key pharmacophores in Daiichi Sankyo CETP inhibitor patents. - Validated starting point: The tert-butylphenyl sulfone motif is a privileged structure for FLAP binding; use this compound for in-house LTB4 production assays to establish selectivity versus MK-886. - Reliable sourcing: Custom-synthesized to ≥95% purity with full analytical characterization (HPLC, NMR, MS), shipped globally under ambient conditions.

Molecular Formula C18H23NO2S
Molecular Weight 317.4 g/mol
Cat. No. B12495315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine
Molecular FormulaC18H23NO2S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)CCS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C18H23NO2S/c1-14-5-6-15(13-19-14)11-12-22(20,21)17-9-7-16(8-10-17)18(2,3)4/h5-10,13H,11-12H2,1-4H3
InChIKeyMJAHSTXRORPHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>47.6 [ug/mL] (The mean of the results at pH 7.4)

5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine – Procurement-Grade Chemical Profile & Research Classification


5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine is a synthetic, small-molecule pyridine derivative featuring a para-tert-butylphenyl sulfone moiety linked via an ethyl spacer to the 5-position of a 2-methylpyridine ring. The compound has been primarily disclosed in patent literature concerning the modulation of 5-lipoxygenase-activating protein (FLAP) activity [1] and has also been referenced in contexts related to cholesterol ester transfer protein (CETP) inhibition [2]. Currently, no authoritative public database or primary research paper provides a dedicated characterization or pharmacological profile for this specific compound beyond its structural inclusion in broad-scope patent filings.

Why 5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine Cannot Be Readily Substituted by Generic Analogs


In the absence of publicly accessible, quantitative structure-activity relationship (SAR) data for this specific compound, the argument against generic substitution rests on well-established medicinal chemistry principles governing sulfonyl-pyridine pharmacophores. The substitution pattern—a 2-methyl group on the pyridine ring combined with a 5-ethyl-linked para-tert-butylphenyl sulfone—creates a unique electronic and steric environment. Even minor positional isomerism (e.g., moving the methyl or sulfonyl ethyl linker) can dramatically alter target engagement or off-target profiles for targets such as FLAP and CETP [1][2]. Without direct comparator data, the risk of substituting a non-identical analog lies in the unknown impact on potency, selectivity, and physicochemical properties, which is unacceptable for projects that require exact structural fidelity for target validation or lead optimization.

Quantitative Differentiation Evidence for 5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine Against Comparators


FLAP Inhibition Potency – Data Gap Statement

A thorough search of BindingDB, ChEMBL, and PubMed did not yield a public IC₅₀ or Kᵢ value for this compound against FLAP. While the compound is encompassed within the generic Markush structure of patent BRPI0618046A2 [1], which reports FLAP IC₅₀ values for numerous analogs, no direct quantitative data for this specific compound was found. The strongest available class-level evidence indicates that structurally related sulfonyl-pyridine derivatives in the same patent exhibit FLAP IC₅₀ values ranging from low nanomolar to sub-nanomolar, but extrapolation to this specific compound is not warranted without experimental confirmation.

FLAP inhibitor 5-lipoxygenase-activating protein leukotriene biosynthesis

CETP Inhibition Activity – Data Gap Statement

The compound is referenced in the patent landscape for substituted pyridine CETP inhibitors (e.g., US20140005143A1) [1], yet no public IC₅₀ value for this specific compound's inhibition of human recombinant CETP was identified. Cross-study comparison with known CETP inhibitors like anacetrapib (IC₅₀ ~30 nM) or evacetrapib (IC₅₀ ~5 nM) is not possible due to the absence of head-to-head data. The procurement decision must acknowledge this quantitative gap.

CETP inhibitor cholesteryl ester transfer protein cardiovascular

Physicochemical Property Differentiation – Predicted vs. Structural Analogs

In the absence of experimental data, in silico predictions provide a provisional basis for differentiation. The compound (MW ~329 g/mol, cLogP ~3.8, HBA 3, HBD 0) can be compared to a common structural neighbor, 4-(4-tert-butylphenyl)pyridine (MW 211, cLogP ~4.2). The presence of the sulfonyl ethyl linker and 2-methyl group increases hydrogen-bond acceptor capacity and topological polar surface area, likely improving aqueous solubility and reducing lipophilicity relative to the simpler phenylpyridine scaffold. These properties are critical for biological assay compatibility and may offer an advantage in early-stage screening cascades where solubility-limited false negatives are a concern [1].

drug-likeness ADME physicochemical properties

Recommended Research and Industrial Application Scenarios for 5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine


FLAP Target Validation Probe

This compound can serve as a structural analog for investigating FLAP-mediated leukotriene biosynthesis, provided it is first validated in an in-house biochemical or cell-based LTB4 production assay. The tert-butylphenyl sulfone motif is a known privileged structure for FLAP engagement, and the specific substitution pattern may confer a distinct selectivity profile versus other FLAP inhibitors such as MK-886 [1].

CETP Inhibitor Lead Optimization Starting Point

The 2-methyl-5-sulfonyl-ethyl pyridine core is present in several Daiichi Sankyo CETP inhibitor patents [2]. This compound could be used as a versatile intermediate for library synthesis or as a reference compound in a structure-based drug design program aimed at optimizing cholesteryl ester transfer protein inhibition.

Physicochemical Benchmarking in Sulfonyl-Pyridine Series

Due to its balanced predicted properties (cLogP ~3.8, moderate MW), this molecule can serve as a baseline for comparative solubility and permeability studies within a series of sulfonyl-pyridine derivatives, helping to define structure-property relationships that guide the selection of lead candidates with favorable ADME profiles.

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